![molecular formula C20H24N6O B4022787 5-methyl-N-[2-(1-phenyl-1H-pyrazol-4-yl)ethyl]-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-2-carboxamide](/img/structure/B4022787.png)
5-methyl-N-[2-(1-phenyl-1H-pyrazol-4-yl)ethyl]-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-2-carboxamide
Description
This chemical compound belongs to a class of substances known for their complex synthesis and potential central nervous system (CNS) activity. These compounds, including various derivatives of pyrazolo[1,5-a][1,3]-diazepines, are of interest due to their unique molecular structures and potential pharmacological properties.
Synthesis Analysis
- The synthesis of related compounds involves the reaction of 5-ethylamino-3-phenylpyrazole with dicarboxylic acid anhydrides. This process yields bicyclic and tricyclic derivatives of pyrazolo[1,5-a][1,3]-diazepines, constituting a new class of compounds characterized using IR, PMR, and 13 C NMR spectral data (Costanzo et al., 1990).
Molecular Structure Analysis
- Compounds like 5-methyl-N-[2-(1-phenyl-1H-pyrazol-4-yl)ethyl]-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-2-carboxamide often have intricate molecular structures. For instance, certain derivatives form supramolecular hydrogen-bonded hexamers in specific configurations, as observed in X-ray crystallography studies (Low et al., 2002).
Chemical Reactions and Properties
- These compounds can undergo various chemical reactions, including intramolecular cyclocondensation and reactions with potassium cyanide in water, leading to the formation of different derivatives with unique chemical properties (Kemskii et al., 2014).
Physical Properties Analysis
- The physical properties of such compounds are often elucidated through comprehensive synthesis and structural analysis, using techniques like NMR and HRMS. For example, the synthesis of related tetrahydro-1,4-diazepinones demonstrates the process of regioselective strategy and structure confirmation through spectroscopy (Dzedulionytė et al., 2022).
Chemical Properties Analysis
- The chemical properties of these compounds, including reactivity and potential biological activity, are a focus of ongoing research. For instance, studies on derivatives of pyrazolo[5,4-b][1,4]diazepines have revealed compounds with antimicrobial, neurotropic, and anti-inflammatory activities (Yanborisov et al., 1994).
properties
IUPAC Name |
5-methyl-N-[2-(1-phenylpyrazol-4-yl)ethyl]-4,6,7,8-tetrahydropyrazolo[1,5-a][1,4]diazepine-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N6O/c1-24-10-5-11-25-18(15-24)12-19(23-25)20(27)21-9-8-16-13-22-26(14-16)17-6-3-2-4-7-17/h2-4,6-7,12-14H,5,8-11,15H2,1H3,(H,21,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYBVXKDUYIODIT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCN2C(=CC(=N2)C(=O)NCCC3=CN(N=C3)C4=CC=CC=C4)C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N6O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-methyl-N-[2-(1-phenyl-1H-pyrazol-4-yl)ethyl]-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-2-carboxamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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